molecular formula C10H14BrN3 B8276038 8-Bromo-1,2,3,4-tetrahydro-2-methyl-5,6-isoquinolinediamine

8-Bromo-1,2,3,4-tetrahydro-2-methyl-5,6-isoquinolinediamine

Cat. No. B8276038
M. Wt: 256.14 g/mol
InChI Key: QOXNYEAAQXATLT-UHFFFAOYSA-N
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Patent
US06703391B2

Procedure details

A solution of the product from Example 10 (0.78 g, 2.73 mmol) in 100 mL of THF was treated with Raney nickel (1.0 g) and hydrogenated for 1.5 hours at room temperature. The reaction mixture was filtered and concentrated to give the title compound as a tan solid (0.63 g, 90%).
Name
product
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[CH2:10][N:9]([CH3:12])[CH2:8][CH2:7][C:6]=2[C:5]([NH2:13])=[C:4]([N+:14]([O-])=O)[CH:3]=1>C1COCC1.[Ni]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:14])[C:5]([NH2:13])=[C:6]2[C:11]=1[CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2

Inputs

Step One
Name
product
Quantity
0.78 g
Type
reactant
Smiles
BrC1=CC(=C(C=2CCN(CC12)C)N)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C2CCN(CC12)C)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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